

# Analysis of the MAESTRO-01 trial's negative results.

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## Compound of Interest

Compound Name: *Dirucotide*

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## MAESTRO Clinical Trial Technical Support Center

Welcome to the MAESTRO Clinical Trial Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clarity and guidance on the MAESTRO clinical trial program for resmetirom. While the initial inquiry pertained to the "MAESTRO-01" trial and its negative results, it is important to clarify that the publicly available data relates to the successful MAESTRO-NASH and MAESTRO-NAFLD-1 trials. This support center will address common questions and potential troubleshooting scenarios based on the methodologies and positive outcomes of these trials.

### Frequently Asked Questions (FAQs)

Q1: What were the results of the MAESTRO-01 trial?

A: There is no publicly available information on a clinical trial specifically named "MAESTRO-01." It is possible that this is a misnomer for the pivotal Phase 3 MAESTRO-NASH trial. Contrary to the inquiry about negative results, the MAESTRO-NASH trial demonstrated positive and statistically significant outcomes.

Q2: What is the drug studied in the MAESTRO trials and what is its mechanism of action?

A: The drug studied is resmetirom (MGL-3196), a once-daily, oral, liver-directed selective thyroid hormone receptor-beta (THR- $\beta$ ) agonist. In nonalcoholic steatohepatitis (NASH), THR- $\beta$  signaling in the liver is impaired, leading to increased lipid accumulation and inflammation. Resmetirom is designed to selectively activate THR- $\beta$  in the liver, thereby increasing hepatic fat metabolism and reducing lipotoxicity.[1][2] This targeted action aims to resolve the underlying causes of NASH while avoiding the adverse effects associated with non-selective thyroid hormone activation.

Q3: What were the primary objectives of the MAESTRO-NASH trial?

A: The MAESTRO-NASH trial was a Phase 3 study designed to evaluate the efficacy and safety of resmetirom in patients with biopsy-confirmed NASH with liver fibrosis.[3] The dual primary endpoints at 52 weeks were:

- NASH resolution with no worsening of fibrosis.
- Fibrosis improvement by at least one stage with no worsening of the NAFLD Activity Score (NAS).

## Troubleshooting Guides

This section provides guidance on potential issues that researchers might encounter when conducting experiments with similar methodologies to the MAESTRO-NASH trial.

Issue 1: High variability in liver biopsy interpretation.

- Potential Cause: Inter-observer variability among pathologists in scoring NASH histological features (steatosis, inflammation, ballooning) and fibrosis stage.
- Troubleshooting Steps:
  - Standardized Training: Ensure all pathologists involved in the assessment undergo rigorous and standardized training on the NASH Clinical Research Network (CRN) scoring system.
  - Centralized Reading: Implement a centralized reading process where a limited number of experienced pathologists read all biopsies. In the MAESTRO-NASH trial, two central

pathologists independently read each biopsy.

- Consensus Review: For discordant reads between the primary pathologists, establish a consensus review process to adjudicate the final scores.
- Digital Pathology and AI: Consider the use of digital pathology and artificial intelligence (AI)-based tools for quantitative and objective assessment of histological features, which has been shown to improve consistency.

Issue 2: Difficulty in recruiting a representative patient population.

- Potential Cause: Stringent inclusion and exclusion criteria can make patient recruitment challenging.
- Troubleshooting Steps:
  - Multi-center Collaboration: Engage multiple clinical sites with diverse patient populations to enhance recruitment efforts. The MAESTRO-NASH trial was a multicenter study.
  - Pre-screening and Outreach: Develop a robust pre-screening process to identify potentially eligible participants. Engage with patient advocacy groups and local communities to raise awareness about the trial.
  - Flexible Screening Window: As in the MAESTRO-NASH trial, allowing for a historical liver biopsy (within a specified timeframe) can increase the pool of eligible candidates.

## Quantitative Data Summary

The following tables summarize the key efficacy data from the MAESTRO-NASH trial at week 52.

Table 1: Primary Efficacy Endpoints at Week 52

Endpoint	Placebo (n=321)	Resmetirom 80 mg (n=322)	Resmetirom 100 mg (n=323)	P-value vs. Placebo
NASH Resolution with No Worsening of Fibrosis (%)	9.7	25.9	29.9	<0.001
Fibrosis Improvement by ≥1 Stage with No Worsening of NAS (%)	14.2	24.2	25.9	<0.001

Data sourced from Harrison S A et al. N Engl J Med 2024; 390:497-509.

Table 2: Key Secondary Efficacy Endpoint

Endpoint	Placebo	Resmetirom 80 mg	Resmetirom 100 mg	P-value vs. Placebo
Percent Change in LDL Cholesterol at Week 24	+0.1%	-13.6%	-16.3%	<0.001

Data sourced from a presentation of the MAESTRO-NASH trial results.

## Experimental Protocols

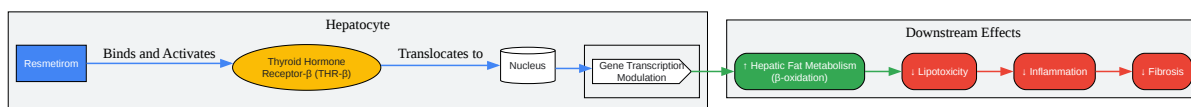
### MAESTRO-NASH Trial Methodology

- Study Design: A Phase 3, multi-center, randomized, double-blind, placebo-controlled study.
- Patient Population: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F1B, F2, or F3.

- Inclusion Criteria:
  - Age  $\geq$ 18 years.
  - Biopsy-proven NASH with fibrosis stage F1B, F2, or F3.
  - NAFLD Activity Score (NAS) of 4 or greater, with a score of at least 1 in each component (steatosis, inflammation, and ballooning).
- Exclusion Criteria:
  - Significant alcohol consumption.
  - Presence of other chronic liver diseases.
  - HbA1c  $>$  9.0%.
  - Cirrhosis (fibrosis stage F4).
- Intervention: Patients were randomized 1:1:1 to receive:
  - Placebo once daily.
  - Resmetirom 80 mg once daily.
  - Resmetirom 100 mg once daily.
- Primary Endpoints Assessment: A second liver biopsy was performed at 52 weeks to assess the dual primary endpoints of NASH resolution and fibrosis improvement. The biopsies were read by two central pathologists.

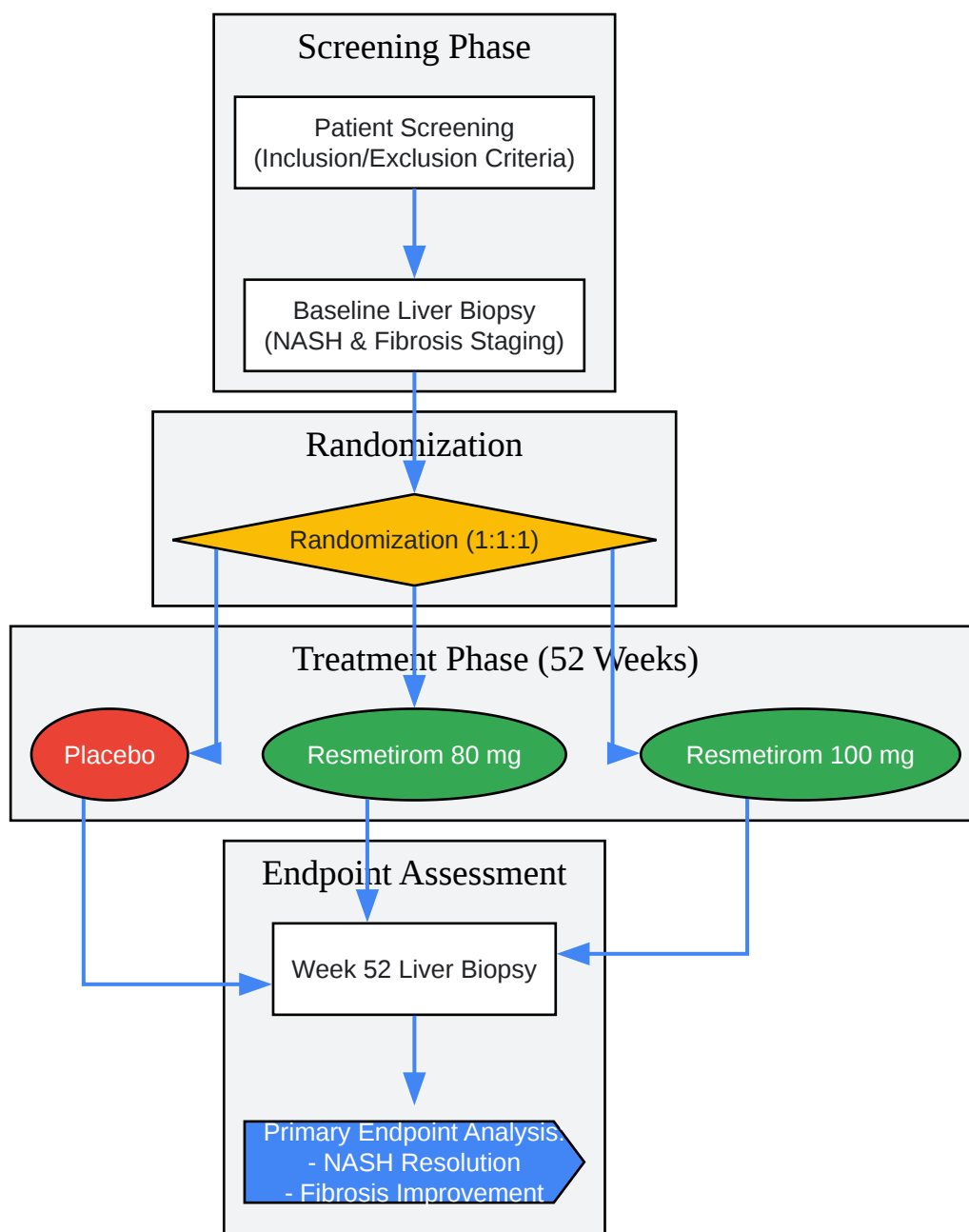
## Visualizations

Below are diagrams illustrating the signaling pathway of resmetirom and the experimental workflow of the MAESTRO-NASH trial.



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Caption: Resmetirom signaling pathway in hepatocytes.



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Caption: Experimental workflow of the MAESTRO-NASH trial.

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## References

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